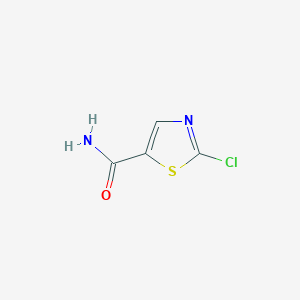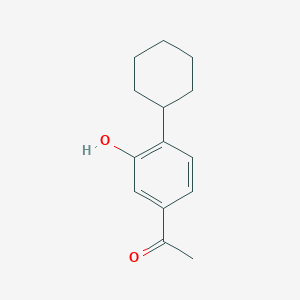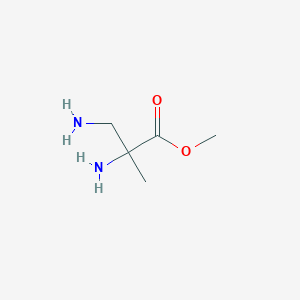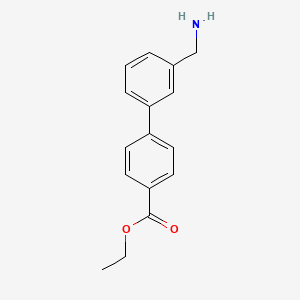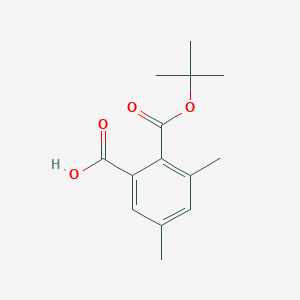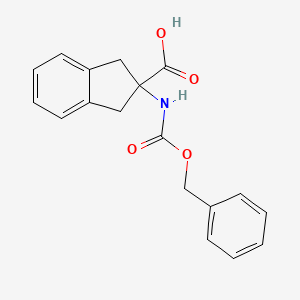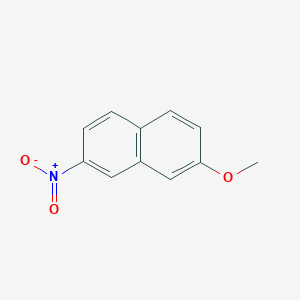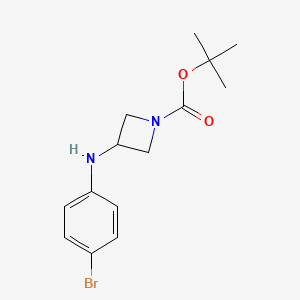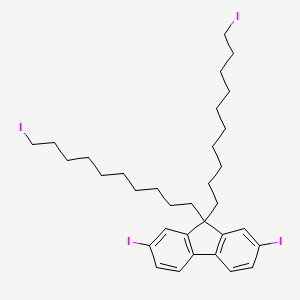
5-(4-Formylphenyl)thiophene-2-carbaldehyde
Overview
Description
5-(4-Formylphenyl)thiophene-2-carbaldehyde is a chemical compound that consists of a triphenylamine core with a 2-carbaldehydethiophene attached to one of the phenyl rings . The aldehyde functional group is ideal to form double bond π-bridges with amines via condensation reaction .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-(4-Formylphenyl)thiophene-2-carbaldehyde, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-(4-Formylphenyl)thiophene-2-carbaldehyde is characterized by a triphenylamine core with a 2-carbaldehydethiophene attached to one of the phenyl rings . The aldehyde functional group is ideal to form double bond π-bridges with amines via condensation reaction .Chemical Reactions Analysis
Thiophene derivatives, including 5-(4-Formylphenyl)thiophene-2-carbaldehyde, are known to undergo a variety of chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used to produce aminothiophene derivatives .Scientific Research Applications
Synthesis and Biological Evaluation
A study explored the synthesis of various 4-arylthiophene-2-carbaldehyde compounds, including derivatives similar to 5-(4-Formylphenyl)thiophene-2-carbaldehyde, and evaluated their biological activities. These compounds displayed promising antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. Notably, certain derivatives showed exceptional antibacterial activity and nitric oxide scavenging properties, highlighting their potential in medical and biological applications (Ali et al., 2013).
Facile Synthesis of Heterocyclic Systems
Another research described the synthesis of 5-substituted benzo[b]thiophene derivatives from materials including 5-formyl-benzo[b]thiophene, offering a straightforward method to access various thiophene-based systems. This approach facilitates the exploration of diverse chemical structures, potentially useful in developing new materials and chemicals (Datta & De, 1989).
Photophysical Properties and Applications
The photophysical properties of thiophene-2-carbaldehydes were investigated in a study that synthesized 4H-thieno[3,2-c]chromene-2-carbaldehydes using photochemical methods. These compounds exhibit potential as covert marking pigments due to their unique optical properties, making them valuable in security and materials science (Ulyankin et al., 2021).
Development of Functional Organic Materials
Research into the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines used thiophene-2-carbaldehydes as intermediates. These compounds, showing moderate to high fluorescence quantum yields, are potential candidates for use in organic light-emitting diodes and other photonic applications (Bogza et al., 2018).
properties
IUPAC Name |
5-(4-formylphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFWSZUPOMKXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699183 | |
| Record name | 5-(4-Formylphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Formylphenyl)thiophene-2-carbaldehyde | |
CAS RN |
869959-14-8 | |
| Record name | 5-(4-Formylphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



